N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzo[d][1,3]dioxol moiety, a pyrimidinyl group, and an oxalamide linkage, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have been evaluated for their anticancer activity against various cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This suggests that the compound may affect pathways related to cell division and growth.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The pyrimidinyl group is often introduced via a nucleophilic substitution reaction, while the oxalamide linkage is formed through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be applied to the pyrimidinyl group to produce reduced analogs.
Substitution: Nucleophilic substitution reactions can be used to modify the piperidinyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution reactions often involve nucleophiles like alkyl halides and strong bases.
Major Products Formed:
Oxidation products may include benzo[d][1,3]dioxol-5-yl derivatives with hydroxyl or carbonyl groups.
Reduced pyrimidinyl analogs can exhibit altered biological activity.
Scientific Research Applications
This compound has garnered interest in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its derivatives can be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: The compound and its analogs may be investigated for therapeutic applications, such as in the treatment of various diseases.
Industry: It can be used in the development of new materials or as a building block in organic synthesis.
Comparison with Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acetamide
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)formamide
Uniqueness: This compound stands out due to its specific combination of functional groups and structural features, which can lead to unique biological activities and applications compared to its analogs.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit interactions with various biological targets. The proposed mechanism for this compound includes modulation of neurotransmitter receptors and potential anti-inflammatory effects.
Pharmacological Studies
A series of studies have evaluated the biological effects of this compound:
- Neuropharmacological Activity:
- Antinociceptive Effects:
- Toxicity Profile:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: CNS Disorders
In a study published in Pharmaceutical Sciences, researchers synthesized derivatives similar to this compound and evaluated their effects on central nervous system (CNS) disorders. The results indicated that these compounds could serve as promising candidates for treating conditions like depression and anxiety due to their interaction with serotonin receptors .
Case Study 2: Pain Management
Another investigation focused on the analgesic properties of the compound in neuropathic pain models. Results showed significant pain reduction, suggesting that the compound might be useful in developing new analgesics .
Summary of Findings
Activity | Target | Outcome |
---|---|---|
Neuropharmacological | 5-HT1A Receptor | High binding affinity and efficacy |
Antinociceptive | Pain Models | Significant reduction in pain response |
Toxicity | Acute Toxicity | Favorable safety profile |
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-17(18(26)23-14-2-3-15-16(10-14)28-12-27-15)22-11-13-4-8-24(9-5-13)19-20-6-1-7-21-19/h1-3,6-7,10,13H,4-5,8-9,11-12H2,(H,22,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBZGXGSCRACJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.